tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a chemical compound used as a building block in organic synthesis. Its structure incorporates a functional group tert-butyl ester, which can be manipulated to introduce a carboxylic acid group. Additionally, the presence of an amine group allows further chemical transformations. This versatility makes tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate a valuable tool for researchers studying various topics, including:
The specific scientific research applications of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate depend on the target molecule being synthesized. Here are some illustrative examples:
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known by its IUPAC name, is a chemical compound with the molecular formula and a molar mass of approximately 233.31 g/mol. This compound features a tert-butyl ester group, which provides steric hindrance and stability, alongside a polyethylene glycol (PEG) spacer with ether linkages and an aminoethoxy moiety. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and research applications .
As a PROTAC linker, tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a crucial role in targeted protein degradation via the ubiquitin-proteasome system. By linking a target protein to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the protein, which can be beneficial in therapeutic contexts such as cancer treatment . Its ability to modulate protein levels makes it an important tool in biochemical research.
The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the following steps:
This compound has several applications in scientific research:
Research on tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate has focused on its interactions within biochemical pathways:
Several compounds exhibit structural or functional similarities to tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-(2-aminoethoxy)propoxy)acetate | Ethyl ester instead of tert-butyl | Less steric hindrance; potentially different bioavailability |
| Propyl 2-(3-(2-aminoethoxy)propoxy)acetate | Propyl ester; similar PEG spacer | Variation in lipophilicity affecting solubility |
| Tert-Butyl 2-(3-(2-hydroxypropoxy)acetate | Hydroxy group instead of amino group | Different reactivity profile; potential for different biological interactions |
These compounds share common features such as PEG spacers but differ in their ester groups or additional functional groups, influencing their chemical behavior and biological activity.
| Strategic disconnection | Precursor obtained | Supporting precedent |
|---|---|---|
| Cleave tert-butyl ester O–CH₂ bond | tert-butyl bromoacetate (tBu–OCO–CH₂Br) | Common, kilogram-scale reagent [3] [4] |
| Cleave ether O–CH₂ bond | 3-(2-aminoethoxy)-1-propanol (commercial) | Direct or via Boc-protected derivative [5] |
| Protect amine (optional) | Boc-protected alcohol (Boc-NH-PEG2-OH) | Enables selective O-alkylation [6] |
Thus a one-pot alkylation of the appropriately protected amino-PEG alcohol with tert-butyl bromoacetate followed by Boc removal yields the target.
| Representative entry | Alcohol substrate (1 eq) | Alkylating agent (1.2–1.5 eq) | Base / solvent | Temp. / time | Isolated yield |
|---|---|---|---|---|---|
| A | Boc-NH-PEG2-OH | tert-butyl 2-bromoacetate | K₂CO₃, DMF | 35 °C / 4 h | 95% [9] |
| B | Boc-NH-PEG2-OH | tert-butyl 2-bromoacetate | t-BuOK, THF | 0→25 °C / 15 h | 52% [7] |
| C | 3-(benzyloxy)propan-1-ol | tert-butyl 2-bromoacetate | Cs₂CO₃, DMF | 60 °C / 6 h | 88% (analogue) [8] |
Key points
Industrial routes mirror the laboratory sequence but substitute greener or continuous-flow operations:
| Scale | Method | Typical result |
|---|---|---|
| ≤25 g | Silica gel flash chromatography (EtOAc / hexane = 1:4→1:2) | 98% purity, colourless oil [9] |
| 25 g–1 kg | Azeotropic DMF strip, then vacuum distillation (80 °C, 0.2 mbar) | 96–98% purity, 85% recovery [11] |
| >1 kg | Two-step: aqueous work-up → crystallisation of HCl salt from MeCN/MTBE; convert to free base with Amberlite IRA-400 | 99% purity, 78–82% overall yield |
Adsorptive-desalt columns (polymeric reverse-phase) are increasingly preferred to chromatography for linker-grade material.
| Test | Specification | Method |
|---|---|---|
| Appearance | Colourless to pale-yellow oil or solid | Visual |
| Identity | m/z = 233.16 [M+H]⁺ | ESI-MS [1] |
| Purity | ≥ 98% (linker grade) | HPLC, C₁₈, 210 nm [2] |
| ^1H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9 H), 2.85 (t, 2 H), 3.35–3.75 (m, 10 H) | USP <761> |
| Water | ≤ 0.5% w/w | Karl Fischer |
| Residual DMF | ≤ 500 ppm | GC-FID |
| Heavy metals | ≤ 10 ppm | ICP-MS |
These limits align with current linker specifications released by multiple catalogue vendors [2] [13].
| Route | Protection strategy | Base | Yield | Comments |
|---|---|---|---|---|
| Classical Boc route [9] | Boc-NH | K₂CO₃ | 95% | Short time, mild temperature |
| Strong base route [7] | Boc-NH | t-BuOK | 52% | Higher base cost; some β-elimination |
| Direct unprotected amine (one-pot) [5] | None | DIPEA | 41% | Competing N-alkylation; requires chromatography |
Boc protection therefore remains the method of choice for high-purity linker production.